molecular formula C10H9F3O2 B2753753 Ethyl 2-(2,4,5-trifluorophenyl)acetate CAS No. 1256470-41-3

Ethyl 2-(2,4,5-trifluorophenyl)acetate

Cat. No.: B2753753
CAS No.: 1256470-41-3
M. Wt: 218.175
InChI Key: BYCOSMGZZNULDT-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4,5-trifluorophenyl)acetate is an organic compound with the molecular formula C10H9F3O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with three fluorine atoms at the 2, 4, and 5 positions. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4,5-trifluorophenyl)acetate can be synthesized through the esterification of 2,4,5-trifluorophenylacetic acid with ethanol in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography (TLC). After completion, the ethanol is distilled off to obtain the desired ester .

Industrial Production Methods

Industrial production of 2,4,5-trifluorophenylacetic acid, a precursor to this compound, involves multiple steps. These include the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate, followed by hydrolysis, acidification, decarboxylation, and reduction of the nitro group. The final step involves diazotization and fluorination .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,5-trifluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: 2,4,5-trifluorophenylacetic acid.

    Reduction: 2-(2,4,5-trifluorophenyl)ethanol.

    Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,4,5-trifluorophenyl)acetate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of ethyl 2-(2,4,5-trifluorophenyl)acetate depends on its application. In biological systems, it may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways. The presence of fluorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4-difluorophenyl)acetate
  • Ethyl 2-(2,5-difluorophenyl)acetate
  • Ethyl 2-(3,4,5-trifluorophenyl)acetate

Uniqueness

Ethyl 2-(2,4,5-trifluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other fluorinated phenylacetic acid derivatives .

Properties

IUPAC Name

ethyl 2-(2,4,5-trifluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-10(14)4-6-3-8(12)9(13)5-7(6)11/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCOSMGZZNULDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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